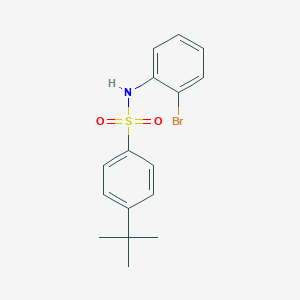
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group attached to a benzenesulfonamide moiety, which is further substituted with a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide typically involves the reaction of 2-bromoaniline with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and better control over product purity.
化学反应分析
Types of Reactions
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
科学研究应用
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions and halogen bonding.
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)-4-tert-butylbenzenesulfonamide
- N-(2-fluorophenyl)-4-tert-butylbenzenesulfonamide
- N-(2-iodophenyl)-4-tert-butylbenzenesulfonamide
Uniqueness
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable tool in various research applications.
属性
IUPAC Name |
N-(2-bromophenyl)-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKMMFSXAFYQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-[(2-ethoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B389950.png)

![4-(allyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B389954.png)
![2,4-Dibromo-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B389955.png)

![1-{4-[(4-Hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B389957.png)
![N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]decanediamide](/img/structure/B389958.png)
![N'-[4-(dimethylamino)benzylidene]-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B389961.png)
![4-[(Mesitylimino)methyl]phenyl benzoate](/img/structure/B389962.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B389965.png)
![(5Z)-3-(2-fluorobenzoyl)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389967.png)
